Cas no 64085-52-5 (5-Bromo-2-iodoaniline)
5-Bromo-2-iodoaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-iodoaniline
- 5-Bromo-2-iodo-phenylamine
- BENZENAMINE, 5-BROMO-2-IODO-
- KISIGYZVSJKAEK-UHFFFAOYSA-N
- AC-28491
- DB-073439
- 64085-52-5
- CL8447
- SY029040
- AB01004768-01
- AKOS008128733
- EN300-52497
- DS-14690
- MFCD09753734
- DTXSID60549965
- SCHEMBL1574809
- 5-BROMO-2-IODOBENZENAMINE
- AB51497
- CS-W004813
- Z414834736
-
- MDL: MFCD09753734
- Inchi: 1S/C6H5BrIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
- InChI Key: KISIGYZVSJKAEK-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1N)Br
Computed Properties
- Exact Mass: 296.86500
- Monoisotopic Mass: 296.86501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 2.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 309.5°C at 760 mmHg
- Flash Point: 141.0±23.7 °C
- PSA: 26.02000
- LogP: 3.21710
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
5-Bromo-2-iodoaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H302 (100%) H315 (100%) H319 (100%)
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
5-Bromo-2-iodoaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213068-250mg |
5-Bromo-2-iodoaniline |
64085-52-5 | 95% | 250mg |
£14.00 | 2022-02-28 | |
| Fluorochem | 213068-1g |
5-Bromo-2-iodoaniline |
64085-52-5 | 95% | 1g |
£23.00 | 2022-02-28 | |
| Fluorochem | 213068-5g |
5-Bromo-2-iodoaniline |
64085-52-5 | 95% | 5g |
£70.00 | 2022-02-28 | |
| Fluorochem | 213068-10g |
5-Bromo-2-iodoaniline |
64085-52-5 | 95% | 10g |
£111.00 | 2022-02-28 | |
| TRC | B206115-100mg |
5-Bromo-2-iodoaniline |
64085-52-5 | 100mg |
$ 225.00 | 2022-06-07 | ||
| TRC | B206115-250mg |
5-Bromo-2-iodoaniline |
64085-52-5 | 250mg |
$ 465.00 | 2022-06-07 | ||
| TRC | B206115-500mg |
5-Bromo-2-iodoaniline |
64085-52-5 | 500mg |
$ 740.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PI399-200mg |
5-Bromo-2-iodoaniline |
64085-52-5 | 98% | 200mg |
41.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PI399-5g |
5-Bromo-2-iodoaniline |
64085-52-5 | 98% | 5g |
293.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PI399-1g |
5-Bromo-2-iodoaniline |
64085-52-5 | 98% | 1g |
83.0CNY | 2021-08-05 |
5-Bromo-2-iodoaniline Suppliers
5-Bromo-2-iodoaniline Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 5-Bromo-2-iodoaniline
Introduction to 5-Bromo-2-iodoaniline (CAS No. 64085-52-5)
5-Bromo-2-iodoaniline, a compound with the chemical formula C₆H₄BrIN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 64085-52-5, has garnered considerable attention due to its versatile applications in the development of various chemical entities. The presence of both bromo and iodo substituents on the aniline backbone makes it a valuable building block for further functionalization, enabling the synthesis of complex molecules with tailored properties.
The structural features of 5-Bromo-2-iodoaniline make it particularly useful in cross-coupling reactions, which are fundamental to modern synthetic chemistry. These reactions often involve the formation of new carbon-carbon bonds, a critical step in constructing intricate molecular architectures. The compound's reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom and the halogen atoms, which facilitate various transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on developing novel therapeutic agents, and 5-Bromo-2-iodoaniline has emerged as a key intermediate in this endeavor. Its ability to undergo selective modifications allows researchers to explore diverse chemical space, leading to the discovery of new bioactive compounds. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting various biological pathways. These inhibitors have shown promise in preclinical studies, highlighting the potential of 5-Bromo-2-iodoaniline as a pharmacophore.
The pharmaceutical industry has been particularly interested in leveraging the reactivity of 5-Bromo-2-iodoaniline for drug development. Researchers have utilized this compound to create derivatives with enhanced binding affinity and selectivity towards specific biological targets. For example, modifications at the bromo and iodo positions have been strategically employed to optimize pharmacokinetic profiles. This approach has led to the identification of lead compounds that are being further refined for clinical trials.
Advances in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 5-Bromo-2-iodoaniline. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interactions with biological systems. These insights have guided synthetic strategies, enabling more efficient and targeted drug discovery processes. The integration of experimental data with computational predictions has significantly accelerated the development pipeline for new therapeutic agents.
The agrochemical sector has not been left behind in exploring the applications of 5-Bromo-2-iodoaniline. Its structural motifs are found in several herbicides and fungicides that exhibit potent activity against crop pathogens. By modifying its core structure, chemists have been able to develop compounds that offer improved efficacy and environmental safety. This underscores the broad utility of this intermediate beyond pharmaceuticals.
In conclusion, 5-Bromo-2-iodoaniline (CAS No. 64085-52-5) is a multifaceted compound with significant implications across multiple industries. Its role as a key intermediate in organic synthesis has enabled the development of novel materials and bioactive molecules. The ongoing research into its applications underscores its importance in advancing chemical innovation and addressing global challenges in medicine and agriculture.
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